molecular formula C19H20ClN3O3S B2935032 2-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1216713-11-9

2-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Cat. No. B2935032
CAS RN: 1216713-11-9
M. Wt: 405.9
InChI Key: PWXICSMXPRLDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C19H20ClN3O3S and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Agent

This compound has shown promise as an anti-tubercular agent . In research, derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra . The structure of the compound allows for the inhibition of bacterial growth, making it a potential candidate for the development of new anti-TB medications.

Molecular Docking Studies

Due to its unique molecular structure, this compound is suitable for molecular docking studies . These studies help in understanding the molecular interactions and binding affinities with various biological targets, which is crucial for drug design and discovery processes .

Cytotoxicity Evaluation

The compound’s derivatives have been evaluated for cytotoxicity on HEK-293 (human embryonic kidney) cells . This is important to ensure that potential new drugs are not toxic to human cells, which is a critical step in the drug development pipeline.

Chemical Synthesis

In the field of chemical synthesis , this compound serves as a versatile intermediate. It can be used to synthesize a variety of other chemical entities, which can then be tested for various biological activities .

Pharmacological Research

The compound is also used in pharmacological research to study its effects on different biological pathways. This can lead to the discovery of new therapeutic uses or the identification of potential side effects.

Biochemical Assays

Researchers utilize this compound in biochemical assays to test its interaction with enzymes, receptors, and other proteins. This helps in identifying its role in biological systems and its potential as a therapeutic agent.

Drug Resistance Studies

Given the rise of drug-resistant strains of bacteria, this compound is also studied for its efficacy against such strains. This research is vital for developing drugs that can overcome resistance mechanisms .

Development of Diagnostic Tools

Finally, the compound’s unique properties may be harnessed in the development of diagnostic tools . It could be used as a marker or a probe in various diagnostic assays to detect diseases or monitor treatment efficacy.

Mechanism of Action

properties

IUPAC Name

2-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S.ClH/c1-13-12-26-18(20-13)11-21-6-8-22(9-7-21)19(24)17-10-15(23)14-4-2-3-5-16(14)25-17;/h2-5,10,12H,6-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXICSMXPRLDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.